3-Bromo-2-formyl-5-methoxyphenylboronic acid
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Overview
Description
3-Bromo-2-formyl-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BBrO4. It is a derivative of phenylboronic acid, featuring a bromine atom, a formyl group, and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-formyl-5-methoxyphenylboronic acid typically involves the bromination of 2-formyl-5-methoxyphenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-formyl-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Bromo-2-carboxy-5-methoxyphenylboronic acid.
Reduction: 3-Bromo-2-hydroxymethyl-5-methoxyphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-formyl-5-methoxyphenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-formyl-5-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-formyl-2-methoxyphenylboronic acid: Similar structure but with different substitution pattern.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Contains a fluorine atom instead of a formyl group.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a methyl group instead of a formyl group.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable complexes with nucleophiles makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H8BBrO4 |
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Molecular Weight |
258.86 g/mol |
IUPAC Name |
(3-bromo-2-formyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BBrO4/c1-14-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-4,12-13H,1H3 |
InChI Key |
QWJRGTDQORRRRM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1C=O)Br)OC)(O)O |
Origin of Product |
United States |
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